2-(Methylsulfonyl)pyrimidine
Overview
Description
2-(Methylsulfonyl)pyrimidine is an organic compound characterized by a pyrimidine ring substituted with a methylsulfonyl group at the second position
Biochemical Analysis
Biochemical Properties
2-(Methylsulfonyl)pyrimidine has been evaluated as a covalent warhead for the mild, chemoselective, and metal-free cysteine S-arylation . It reacts rapidly with cysteine, resulting in stable S-heteroarylated adducts at neutral pH . This interaction with cysteine suggests that this compound may interact with a variety of proteins and enzymes that contain this amino acid.
Cellular Effects
In the context of antibody-drug conjugates (ADCs), this compound has been used as a linker to increase stability in circulation compared to other compounds . This increased stability can influence cell function by allowing for more efficient delivery of the ADC to target cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a leaving group in the synthesis of certain polymers . Additionally, in the context of ADCs, it acts as a linker that can be cleaved to release the drug once the ADC has reached its target .
Temporal Effects in Laboratory Settings
This compound has been observed to react rapidly with cysteine, with quantitative arylation occurring within minutes . This suggests that this compound can exert its effects quickly in laboratory settings.
Transport and Distribution
In the context of ADCs, it is known to increase stability in circulation, which could potentially influence its distribution .
Subcellular Localization
Given its interactions with cysteine, it may be localized to areas of the cell where proteins containing this amino acid are found .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)pyrimidine typically involves the cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate, followed by derivation and oxidation in a water-acetone mixture using oxone as the oxidant . This method is efficient and environmentally friendly, offering considerable yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group acts as a leaving group.
Arylation: It can undergo arylation reactions, particularly with cysteine, resulting in stable S-heteroarylated adducts.
Common Reagents and Conditions:
Oxidizing Agents: Oxone is commonly used for the oxidation of intermediates during synthesis.
Nucleophiles: Cysteine and other nucleophiles can react with this compound under mild, neutral pH conditions.
Major Products:
S-Heteroarylated Adducts: These are formed when this compound reacts with cysteine.
Hyperbranched Polymers: When used as a leaving group, it can help synthesize hyperbranched poly(arylene pyrimidine ether)s.
Scientific Research Applications
2-(Methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Bioconjugation: It is used as a covalent warhead for protein arylation, enabling the development of bioconjugates with improved properties.
Therapeutic Agents: This compound is explored for its potential in developing small molecule targeted covalent inhibitors (TCIs) for biomolecular targets.
Material Science: It is used in the synthesis of hyperbranched polymers, which have applications in material science and engineering.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)pyrimidine involves its role as an electrophilic warhead that forms covalent linkages with nucleophilic sites on biomolecules. This interaction is particularly significant in the arylation of cysteine residues in proteins, leading to the formation of stable S-heteroarylated adducts . The fine-tuning of the heterocyclic core and exocyclic leaving group allows for predictable reactivity and specificity in these reactions.
Comparison with Similar Compounds
2-Sulfonylpyrimidines: These compounds share a similar structure but may have different substituents at the second position.
Pyrimidine Derivatives: Various pyrimidine derivatives exhibit a range of pharmacological effects, including anti-inflammatory and antiviral activities.
Uniqueness: 2-(Methylsulfonyl)pyrimidine is unique due to its specific reactivity and stability in forming covalent bonds with cysteine residues. This property makes it a valuable tool in bioconjugation and the development of targeted covalent inhibitors .
Properties
IUPAC Name |
2-methylsulfonylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-10(8,9)5-6-3-2-4-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGXNHYFKZCTCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534908 | |
Record name | 2-(Methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14161-09-2 | |
Record name | 2-(Methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylsulphonyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials for synthesizing 2-(methylsulfonyl)pyrimidine derivatives?
A1: Many synthetic routes utilize malonate derivatives and S-methylisothiouronium sulfate as starting materials. [] Another approach involves a multi-step process starting with thiourea and diethyl malonate. [] Acetylacetone and thiourea can also be used in the presence of hydrochloric acid. []
Q2: What are the key steps involved in the synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine?
A2: The synthesis generally involves three main steps: cyclization of acetylacetone and thiourea, methylation using dimethyl carbonate, and finally, oxidation with hydrogen peroxide in the presence of sodium tungstate. [, ] A milder oxidation approach using oxone has also been reported. []
Q3: How does the choice of solvent affect the synthesis of this compound derivatives?
A3: A water-acetone mixture has been found to be effective for the oxidation step using oxone, leading to high yields of this compound derivatives. []
Q4: What are the advantages of using 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP) as a stable isotope labeling reagent?
A4: DMMSP offers several advantages for protein quantification using mass spectrometry. It provides cysteine-specific labeling, signal amplification, and allows for direct analysis with minimal sample handling. [, ] Additionally, DMMSP labeling can be performed before enzymatic digestion, minimizing quantification bias. [, ]
Q5: What makes 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP) suitable for analyzing acidic catecholamine metabolites?
A5: DMMSP derivatizes acidic catecholamine metabolites into stable 4,6-dimethoxypyrimidinyl (DMP) derivatives. These derivatives, due to the bulky DMP group, enhance detection sensitivity and specificity during liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) analysis. [, ]
Q6: Can this compound derivatives be used as leaving groups in polymer synthesis?
A6: Yes, 4,6-dichloro-2-(methylsulfonyl)pyrimidine has been successfully utilized as a monomer in the synthesis of hyperbranched poly(arylene pyrimidine ether)s via nucleophilic aromatic substitution polymerization. []
Q7: How does the methylsulfonyl group influence the reactivity of the pyrimidine ring?
A7: The methylsulfonyl group acts as an electron-withdrawing group, activating the pyrimidine ring towards nucleophilic aromatic substitution reactions. [] This property enables the displacement of the methylsulfonyl group with various nucleophiles. []
Q8: Is there evidence of chemoselectivity in reactions involving 4,6-dichloro-2-(methylsulfonyl)pyrimidine?
A8: Yes, studies have shown that the chemoselectivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines depends on the reaction conditions and the amine's nature. For instance, anilines and secondary aliphatic amines preferentially displace the chloride group in the presence of weak bases. Conversely, deprotonated anilines and primary aliphatic amines tend to displace the sulfone group. []
Q9: Have any biological activities been reported for 4,6-dimethoxy-pyrimidine derivatives?
A9: Yes, research indicates that several 4,6-dimethoxy-pyrimidine derivatives exhibit fungicidal and herbicidal properties. [] For example, some derivatives demonstrated complete control against Pyricularia oryzae and Pseudoperonospora cubensis at specific concentrations.
Q10: What is the crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine?
A10: The crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine reveals two independent molecules in the asymmetric unit, differing in the methylsulfonyl group's orientation. [] Intermolecular C—H⋯O hydrogen bonds are key in forming the crystal structure.
Q11: Are there any known applications of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine in pharmaceutical synthesis?
A11: 4,6-Dimethyl-2-(methylsulfonyl) pyrimidine serves as a crucial intermediate in synthesizing ambrisentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension. [, ]
Q12: What is the role of this compound in the development of antibody-drug conjugates (ADCs)?
A12: this compound can be utilized as a linker in ADCs. For example, SKB264, an anti-TROP2 ADC, utilizes this compound to conjugate the belotecan-derivative topoisomerase I inhibitor payload (KL610023). []
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